molecular formula C16H23NO2 B299479 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

2-cyclohexyl-N-(2-phenoxyethyl)acetamide

Cat. No.: B299479
M. Wt: 261.36 g/mol
InChI Key: KMPNLIOHBXIYLH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Cyclohexyl-N-(2-phenoxyethyl)acetamide, systematically named according to IUPAC conventions, represents a tertiary acetamide derivative with the CAS registry number 540518-78-3. The compound's structure can be described through its SMILES notation as O=C(CC1CCCCC1)NCCOc1ccccc1, which clearly delineates the connectivity between the cyclohexyl ring, the acetamide carbonyl group, and the phenoxyethyl chain. This nomenclature system provides an unambiguous description of the molecular structure, facilitating accurate identification and communication within the scientific community.

The structural architecture of this compound exhibits several key features that distinguish it from simpler acetamide derivatives. The presence of the cyclohexyl group introduces conformational flexibility through its chair-boat equilibrium, while the phenoxyethyl chain provides additional rotational degrees of freedom around the C-N and C-O bonds. These structural elements combine to create a molecule with significant conformational complexity, which has important implications for its biological activity and physicochemical properties.

Comparative Analysis with Related Compounds

Examination of structurally related compounds provides valuable context for understanding the unique features of this compound. The closely related N-cyclohexyl-2-phenoxyacetamide (CAS: 303092-41-3) differs primarily in the position of the cyclohexyl group, being attached directly to the nitrogen atom rather than to the acetyl carbon. This positional difference has profound implications for the molecular geometry and electronic distribution, as demonstrated by comparative computational studies.

Another structurally similar compound, N-(cyclohexylmethyl)-2-phenoxyacetamide, features a methylene spacer between the cyclohexyl ring and the nitrogen atom. This modification introduces additional conformational flexibility and alters the steric environment around the amide nitrogen, potentially affecting hydrogen bonding patterns and molecular recognition properties. The systematic comparison of these structural variants provides insights into the structure-activity relationships within this chemical family.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-cyclohexyl-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C16H23NO2/c18-16(13-14-7-3-1-4-8-14)17-11-12-19-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,17,18)

InChI Key

KMPNLIOHBXIYLH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CC(=O)NCCOC2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)CC(=O)NCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and properties of 2-cyclohexyl-N-(2-phenoxyethyl)acetamide and its analogs:

Compound Name Molecular Formula Key Substituents Biological Relevance References
This compound C₁₆H₂₁NO₂ Cyclohexyl, phenoxyethyl Limited direct data; inferred role in protease inhibition based on analogs
2-Cyclohexyl-N-(3-pyridyl)acetamide (Z31792168) C₁₃H₁₈N₂O Cyclohexyl, 3-pyridyl Co-crystallized with SARS-CoV-2 Mpro (PDB: 5R84); used in virtual screening studies
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide C₁₄H₁₇Cl₂NO₂ Cyclohexyl, 2,3-dichlorophenoxy Forms N–H···O hydrogen bonds; studied for protein interactions
2-Chloro-N-(2-phenoxyethyl)acetamide C₁₀H₁₂ClNO₂ Chloro, phenoxyethyl Predicted collision cross-section data available (CCS: 144.3 Ų for [M+H]+)
2-Cyclohexyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide (TE3) C₁₀H₁₆N₄O₃S₂ Cyclohexyl, sulfamoyl-thiadiazole Potential hydrogen bonding via sulfonamide group; uncharacterized bioactivity
2-Cyclohexyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide C₂₀H₂₅N₃O₃S Cyclohexyl, ethylsulfonyl-pyridazine Sulfonyl group may enhance target affinity; no reported biological data

Detailed Comparative Analysis

2-Cyclohexyl-N-(3-pyridyl)acetamide (Z31792168)
  • Structural Differences: Replaces the phenoxyethyl group with a 3-pyridyl ring.
  • Functional Impact : The pyridyl nitrogen participates in hydrogen bonding with SARS-CoV-2 Mpro, contributing to its binding affinity (docking score: −8.2 kcal/mol in virtual screening) .
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide
  • Structural Differences: Features a dichlorophenoxy group instead of phenoxyethyl.
  • The cyclohexyl ring adopts a chair conformation, stabilizing crystal packing via N–H···O bonds .
  • Pharmacological Relevance : Used in studies probing small molecule-protein interactions but lacks explicit antiviral data.
2-Chloro-N-(2-phenoxyethyl)acetamide
  • Structural Differences : Substitutes the cyclohexyl group with a chloro atom.
  • Collision cross-section (CCS) values suggest similar pharmacokinetic profiles to the target compound .
  • Synthetic Utility: Intermediate for derivatives like quinolin-8-yloxy acetamides .
TE3 (Sulfamoyl-Thiadiazole Derivative)
  • Structural Differences : Incorporates a sulfamoyl-thiadiazole ring.
  • However, its larger size may reduce membrane permeability compared to the target compound .
Ethylsulfonyl-Pyridazine Derivative
  • Structural Differences : Contains a bulky ethylsulfonyl-pyridazine moiety.
  • Functional Impact: The sulfonyl group is electron-withdrawing, which could modulate binding kinetics. No experimental data available to confirm therapeutic relevance .

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